2-({[3-(1-azepanylcarbonyl)phenyl]amino}carbonyl)benzoic acid
Description
2-({[3-(1-Azepanylcarbonyl)phenyl]amino}carbonyl)benzoic acid is a complex organic compound featuring a benzoic acid core with a substituted azepane and phenyl group
Properties
IUPAC Name |
2-[[3-(azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-19(17-10-3-4-11-18(17)21(26)27)22-16-9-7-8-15(14-16)20(25)23-12-5-1-2-6-13-23/h3-4,7-11,14H,1-2,5-6,12-13H2,(H,22,24)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZNRMARJROGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(1-azepanylcarbonyl)phenyl]amino}carbonyl)benzoic acid typically involves multi-step organic reactions. One common route includes:
-
Formation of the Azepane Ring:
- Starting with a suitable precursor such as 1,6-diaminohexane, the azepane ring can be formed through cyclization reactions using reagents like phosgene or triphosgene under controlled conditions.
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Attachment of the Phenyl Group:
- The azepane derivative is then reacted with a phenyl isocyanate to introduce the phenyl group. This step often requires a catalyst and is performed under inert atmosphere conditions to prevent unwanted side reactions.
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Coupling with Benzoic Acid:
- The final step involves coupling the intermediate with benzoic acid or its derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
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